molecular formula C12H11ClN2OS B7592044 3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one

3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one

Katalognummer B7592044
Molekulargewicht: 266.75 g/mol
InChI-Schlüssel: SAEIVRVXIZDIRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one, also known as CP-154,526, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of stress responses and anxiety-related behaviors. CP-154,526 has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of anxiety and mood disorders.

Wirkmechanismus

3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress responses and anxiety-related behaviors. By blocking the activity of this receptor, this compound reduces the release of corticotropin-releasing hormone (CRH) and other stress-related neuropeptides, leading to a decrease in anxiety and stress responses. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to decrease the release of stress-related neuropeptides, such as CRH and arginine vasopressin (AVP), in the hypothalamus and amygdala. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. In addition, this compound has been shown to modulate the activity of several neurotransmitter systems, such as the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one has several advantages for use in laboratory experiments. This compound is highly selective for the CRF1 receptor, which allows for the specific targeting of this receptor in preclinical models. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which makes it a suitable candidate for in vivo studies. However, there are also some limitations to the use of this compound in laboratory experiments. This compound has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. In addition, the anxiolytic and antidepressant effects of this compound may be influenced by factors such as stress and environmental conditions, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one and its potential therapeutic applications. One area of research is the development of new drugs based on the structure of this compound that have improved pharmacokinetic properties and efficacy. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate system, which may be involved in the regulation of anxiety and depression. Finally, further research is needed to determine the safety and efficacy of this compound in clinical trials, and to explore its potential use in combination with other drugs for the treatment of anxiety and mood disorders.

Synthesemethoden

The synthesis of 3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one involves several steps, including the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide, which is then reacted with 1-methylpyrazin-2-one in the presence of a base to yield this compound. The synthesis of this compound has been described in several research articles and patents, and it has been optimized for large-scale production.

Wissenschaftliche Forschungsanwendungen

3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one has been extensively studied for its potential therapeutic applications in various preclinical models of anxiety and depression. In animal studies, this compound has been shown to reduce anxiety-related behaviors, such as increased heart rate and grooming, and to increase exploratory behavior in novel environments. This compound has also been shown to have antidepressant effects in preclinical models of depression, such as the forced swim test and the tail suspension test.

Eigenschaften

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-15-6-5-14-11(12(15)16)17-8-9-3-2-4-10(13)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEIVRVXIZDIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.